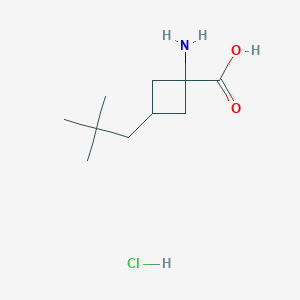

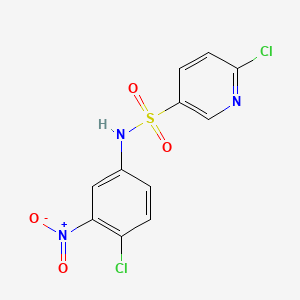

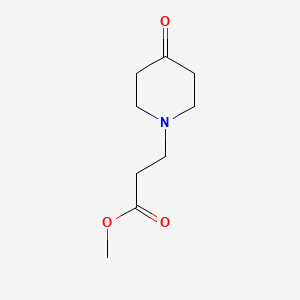

![molecular formula C18H16F3N3O2S B2482651 N-(2-cyano-4,5-dimethoxyphenyl)-N'-[3-(trifluoromethyl)benzyl]thiourea CAS No. 477858-82-5](/img/structure/B2482651.png)

N-(2-cyano-4,5-dimethoxyphenyl)-N'-[3-(trifluoromethyl)benzyl]thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiourea derivatives, including compounds similar to N-(2-cyano-4,5-dimethoxyphenyl)-N'-[3-(trifluoromethyl)benzyl]thiourea, often involves base-catalysed cyclocondensation reactions, showcasing high stereoselectivity and yield (Mallik et al., 2004). These processes are critical for forming the thiourea core, a common feature in many biologically active and structurally complex molecules.

Molecular Structure Analysis

The molecular structure of thiourea derivatives reveals significant insights into their chemical behavior and interaction capabilities. For instance, crystallographic studies have shown that these compounds feature intricate hydrogen bonding patterns and quasi-aromatic pseudo-ring stacking interactions, contributing to their solid-state self-organization (Okuniewski et al., 2017). Such structural characteristics are essential for understanding the reactivity and potential applications of these molecules.

Chemical Reactions and Properties

Thiourea derivatives are known for their versatile reactivity, participating in a variety of chemical reactions. The presence of both carbonyl and thiocarbonyl functional groups allows these compounds to engage in hydrogen-bond formation and metal coordination (Okuniewski et al., 2017). Furthermore, their reaction with acyl chlorides under base-catalysed conditions exemplifies the synthesis of novel thiourea compounds with high yield and stereoselectivity (Mallik et al., 2004).

Aplicaciones Científicas De Investigación

Cytotoxicity and DNA-Topoisomerase Inhibitory Activity : Thiourea derivatives have been synthesized and evaluated for cytotoxic effects and the ability to inhibit DNA topoisomerases I and II-alpha. They exhibit promising antiproliferative action, suggesting potential applications in cancer research (Esteves-Souza et al., 2006).

Synthesis and Crystallography : Research has been conducted on the synthesis and crystallographic study of thiourea derivatives. These studies provide insights into the structural and molecular properties of these compounds, which are crucial for their applications in scientific research (Toplak et al., 2003), (Okuniewski et al., 2017).

Synthesis and Characterization of Novel Derivatives : Studies have focused on the synthesis of new thiourea derivatives and their characterization, including crystal structure analysis. This research aids in understanding the chemical and physical properties of these compounds for various applications (Zhang et al., 2011).

Biological Evaluation : Thiourea derivatives have been synthesized and evaluated for their biological activities, such as antiviral, antiproliferative, and antimicrobial activities. This underscores their potential in pharmacological and biomedical research (Rashan et al., 1991).

Catalytic Activity in Organocatalysis : Research has explored the use of thiourea derivatives in organocatalysis, highlighting their potential in catalytic applications. Modifications to common motifs in thioureas can influence their hydrogen bonding strength and catalytic activity (Nickisch et al., 2020).

Propiedades

IUPAC Name |

1-(2-cyano-4,5-dimethoxyphenyl)-3-[[3-(trifluoromethyl)phenyl]methyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3N3O2S/c1-25-15-7-12(9-22)14(8-16(15)26-2)24-17(27)23-10-11-4-3-5-13(6-11)18(19,20)21/h3-8H,10H2,1-2H3,(H2,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNJMLNVOPCUOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C#N)NC(=S)NCC2=CC(=CC=C2)C(F)(F)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

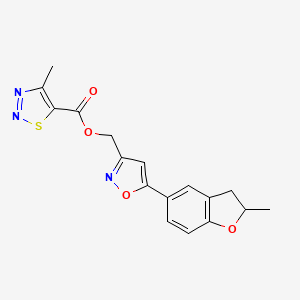

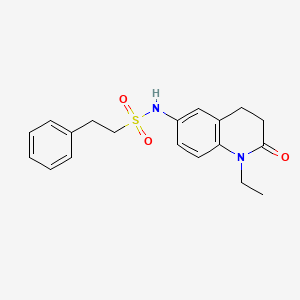

![2-Bromo-5-[(furan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2482571.png)

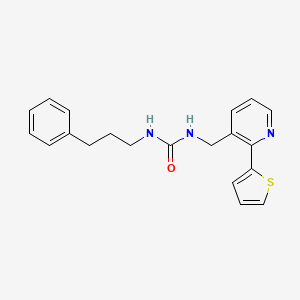

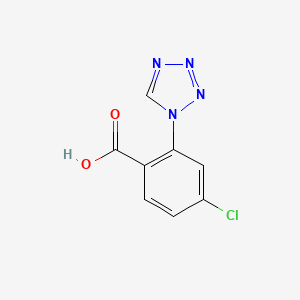

![1-[(4-methylphenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide](/img/structure/B2482574.png)

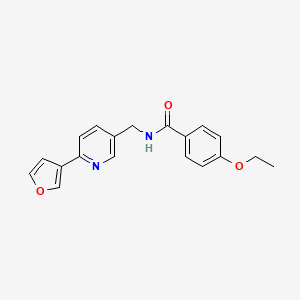

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide](/img/structure/B2482582.png)

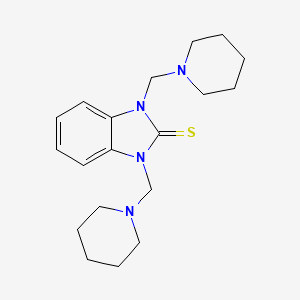

![3-[(4-chlorophenyl)methyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2482585.png)